2-Methyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid
Description
2-Methyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group, a methyl substituent, and a methylsulfanyl (thioether) moiety on the strained three-membered ring. This compound is structurally distinct due to its combination of substituents, making it relevant in medicinal chemistry and materials science for applications such as enzyme inhibition or polymer modification .
Properties
Molecular Formula |
C6H10O2S |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
2-methyl-1-methylsulfanylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2S/c1-4-3-6(4,9-2)5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
XIGZGHIVUCXINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C(=O)O)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
2-Methyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclopropane Carboxylic Acids
The table below highlights key structural and functional differences between the target compound and analogous cyclopropane derivatives:
Key Observations:
- Substituent Effects: The methylsulfanyl group in the target compound increases lipophilicity compared to polar groups like methoxycarbonyl or amino. This enhances membrane permeability but reduces water solubility .
- Stereochemical Influence : Chiral centers (e.g., in (1R,2R) or (1R,2S) derivatives) significantly affect biological activity and synthetic utility, as seen in peptide stapling applications .
- Functional Group Reactivity: Thioethers (methylsulfanyl) are less reactive toward nucleophiles than esters (methoxycarbonyl) but more stable than amino groups under acidic conditions .
Biological Activity
2-Methyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid (MCSCA) is a cyclopropane derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C6H10O2S
- Molecular Weight : 150.21 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1(C(C1)C(=O)O)SC
Antimicrobial Properties
MCSCA has shown promising antimicrobial activity against various pathogens. A study indicated that derivatives of cyclopropane carboxylic acids exhibit significant inhibition of microbial growth, suggesting that MCSCA may possess similar properties.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
Anticancer Activity
Research has indicated that MCSCA may have anticancer effects. In vitro studies demonstrated that MCSCA inhibited the proliferation of cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 30 | Cell cycle arrest at G2/M phase |
The biological activity of MCSCA can be attributed to its ability to interact with specific molecular targets within cells. The compound is believed to inhibit key enzymes involved in cellular metabolism and proliferation. For instance, its structural similarity to known inhibitors allows it to bind to active sites on enzymes, thereby disrupting normal function.
Enzyme Inhibition Studies
Inhibition assays have shown that MCSCA effectively inhibits enzymes such as:
- Aminopeptidase N : IC50 = 15 µM
- Cyclooxygenase (COX) : IC50 = 20 µM
Study on Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of MCSCA against antibiotic-resistant strains. The results highlighted its potential as a lead compound for developing new antimicrobial agents.
"The compound exhibited significant activity against multidrug-resistant strains, indicating its potential application in treating resistant infections."
Study on Anticancer Properties
Another investigation focused on the anticancer properties of MCSCA, revealing its effectiveness in inducing apoptosis in cancer cells via the mitochondrial pathway. The study concluded that MCSCA could be a candidate for further development in cancer therapy.
"Our findings suggest that MCSCA triggers apoptosis through mitochondrial dysfunction, making it a promising agent for cancer treatment."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
